Computed Physicochemical Profile vs. Representative Ureidoacetamide Comparators
This compound exhibits a calculated partition coefficient (XLogP3-AA) of 2.9 and a topological polar surface area (TPSA) of 108 Ų, based on PubChem computed properties [1]. In contrast, the well-characterized IKK-2 Inhibitor VI (CAS 354811-10-2), a 5-phenyl-2-ureidothiophene-3-carboxamide, has a TPSA of 107 Ų and an XLogP3 of approximately 2.5 [2]. The slightly higher lipophilicity of the target compound, combined with an additional hydrogen bond donor (3 vs. 2), may differentially influence membrane permeability and target binding site occupancy within the ATP-binding pocket of kinases [3].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.9 (PubChem computed) [1] |
| Comparator Or Baseline | IKK-2 Inhibitor VI (CAS 354811-10-2): ~2.5 (estimated from SMILES) [2] |
| Quantified Difference | Δ ~0.4 log units (higher lipophilicity for the target compound) |
| Conditions | Computed properties; PubChem XLogP3 algorithm and Cactvs topological polar surface area calculation |
Why This Matters
This difference in lipophilicity could lead to altered cellular uptake kinetics and off-target binding profiles compared to tool compounds like IKK-2 Inhibitor VI, making direct substitution scientifically unsound without matched-pair profiling.
- [1] PubChem. (2026). Compound Summary for CID 45504902. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 667801 (IKK-2 Inhibitor VI, CAS 354811-10-2). National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
